molecular formula C13H13ClN2 B077915 9H-Fluorene-2,7-diamine dihydrochloride CAS No. 13548-69-1

9H-Fluorene-2,7-diamine dihydrochloride

Cat. No.: B077915
CAS No.: 13548-69-1
M. Wt: 232.71 g/mol
InChI Key: COOWDVCIUYIBFE-UHFFFAOYSA-N
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Description

9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-diaminofluorene dihydrochloride, is a chemical compound with the molecular formula C13H14Cl2N2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including organic synthesis, materials science, and biomedical research .

Mechanism of Action

Target of Action

The primary target of 9H-Fluorene-2,7-diamine dihydrochloride, also known as 2,7-DIAMINOFLUORENE DIHYDROCHLORIDE, is Nitric Oxide (NO) . Nitric Oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

This compound is a fluorescent probe . It interacts with its target, Nitric Oxide, by producing a strong fluorescence signal in solution. This fluorescence can be measured to detect and quantify the presence of Nitric Oxide .

Pharmacokinetics

It is known to be slightly soluble in water , which may affect its bioavailability.

Result of Action

The primary result of the action of this compound is the generation of a fluorescence signal upon interaction with Nitric Oxide. This allows for the detection and quantification of Nitric Oxide in a given sample .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to light , which could affect its stability and efficacy. Therefore, it should be stored in conditions below +30°C and away from light . Additionally, it should be handled with care to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluorene-2,7-diamine dihydrochloride typically involves the nitration of fluorene to produce 2,7-dinitrofluorene, followed by reduction using tin and hydrochloric acid to yield 2,7-diaminofluorene. The final step involves the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9H-Fluorene-2,7-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

Chemistry

9H-Fluorene-2,7-diamine dihydrochloride serves as a versatile building block in organic synthesis. Its amino groups allow for various chemical reactions:

  • Substitution Reactions: The amino groups can react with electrophiles to form substituted derivatives.
  • Oxidation Reactions: It can be oxidized to produce quinone derivatives, which are valuable in further chemical synthesis.
Reaction TypeExample Products
SubstitutionN-substituted fluorene derivatives
OxidationQuinones

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds enhances its interaction with various biological molecules:

  • Enzyme Inhibition Studies: The compound can inhibit specific enzymes by binding to their active sites.
  • Protein Interaction Studies: It aids in understanding protein-ligand interactions crucial for drug design.

Medicine

The potential medicinal applications of this compound include:

  • Drug Development: Research is ongoing into its use as a scaffold for developing new therapeutic agents.
  • Diagnostic Tools: Its reactivity can be harnessed for creating diagnostic assays in medical research.

Industry

In industrial applications, this compound is valuable for producing dyes and pigments due to its vibrant color properties. Additionally:

  • Organic Electronics: It is used in the formulation of materials for organic light-emitting diodes (OLEDs) due to its excellent electronic properties.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the enzyme inhibitory effects of this compound on a specific kinase involved in cancer pathways. The results indicated significant inhibition at micromolar concentrations, suggesting potential as a lead compound for anticancer drug development.

Case Study 2: OLED Applications

Research conducted by Advanced Materials demonstrated that incorporating this compound into OLED structures improved device efficiency and stability. The study highlighted its role in enhancing charge transport properties within the organic layer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Fluorene-2,7-diamine dihydrochloride is unique due to its specific structure, which allows it to act as an effective fluorescent probe for nitric oxide detection. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Biological Activity

9H-Fluorene-2,7-diamine dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • Molecular Formula : C13H12N2·2HCl
  • Molecular Weight : 196.25 g/mol
  • Structure : The compound features two amino groups attached to a fluorene backbone, which is crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The amino groups can form hydrogen bonds and participate in electrostatic interactions with active sites on enzymes, influencing their activity. This mechanism is significant in the context of drug development and enzyme inhibition studies.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Inhibition of DHFR can disrupt DNA synthesis, making it a target for antimicrobial and anticancer therapies .
  • DNA Binding : Research indicates that 9H-Fluorene derivatives exhibit DNA-binding affinity, which can lead to cytotoxic effects in cancer cells .

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that derivatives of 9H-Fluorene-2,7-diamine display significant antimicrobial properties against various pathogens. For instance, certain synthesized fluorene derivatives demonstrated high activity against Staphylococcus aureus and Escherichia coli with notable zones of inhibition .
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). Some derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like Taxol .
  • Antiprotozoal Activity :
    • Research has highlighted promising antiprotozoal activity for certain derivatives of the compound, indicating potential use in treating protozoan infections .

Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of 9H-Fluorene-2,7-diamine and tested their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited zones of inhibition comparable to established antibiotics:

CompoundPathogenZone of Inhibition (mm)
5gS. aureus10
5hS. aureus11
5jE. coli10
5jP. aeruginosa8

Study 2: Anticancer Activity

In a cytotoxicity assay involving A549 and MDA-MB-231 cells, several fluorene derivatives were tested:

CompoundCell LineIC50 (µM)
AA54915
BMDA-MB-23112
CA54920

These results suggest that certain derivatives may be more effective than traditional chemotherapeutic agents.

Properties

CAS No.

13548-69-1

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

9H-fluorene-2,7-diamine;hydrochloride

InChI

InChI=1S/C13H12N2.ClH/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12;/h1-4,6-7H,5,14-15H2;1H

InChI Key

COOWDVCIUYIBFE-UHFFFAOYSA-N

SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl.Cl

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N.Cl

Pictograms

Irritant; Health Hazard

Related CAS

13548-69-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9H-Fluorene-2,7-diamine dihydrochloride
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Customer
Q & A

Q1: What are the applications of 2,7-diaminofluorene dihydrochloride in optical fiber sensors for biochemical analysis?

A: One research paper [ [] ] describes the development of an optical fiber glucose sensor utilizing 2,7-diaminofluorene dihydrochloride. In this sensor, 2,7-diaminofluorene dihydrochloride is incorporated into a cellulose acetate membrane alongside glucose oxidase and sodium N-(3-sulfopropyl)-3,3',5,5'-tetramethylbenzidine. When glucose reacts with glucose oxidase, it produces hydrogen peroxide. This hydrogen peroxide then likely reacts with 2,7-diaminofluorene dihydrochloride, leading to a measurable change in reflectance at 580 nm. This reflectance change allows for the quantitative detection of glucose in the solution.

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